molecular formula C16H8N2O2 B1680397 Naphtho[2,3-f]quinoxaline-7,12-dione CAS No. 54490-26-5

Naphtho[2,3-f]quinoxaline-7,12-dione

Cat. No.: B1680397
CAS No.: 54490-26-5
M. Wt: 260.25 g/mol
InChI Key: DGLSEJAACVWJNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC745887 involves the formation of the naphtho[2,3-f]quinoxaline-7,12-dione core structure. This can be achieved through a series of chemical reactions, including cyclization and oxidation steps. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or industrial process .

Industrial Production Methods

Industrial production methods for NSC745887 are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness, scalability, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

NSC745887 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving NSC745887 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce reduced forms of the compound with altered biological activities .

Scientific Research Applications

NSC745887 has been extensively studied for its anti-cancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including glioblastoma multiforme cells. The compound induces apoptosis and cell cycle arrest, making it a valuable tool in cancer research .

Mechanism of Action

NSC745887 exerts its effects by trapping DNA-topoisomerase cleavage complexes, leading to DNA damage and apoptosis. It increases the expression of γH2AX, a marker of DNA damage, and activates the caspase-8/9-caspase-3-poly (ADP-ribose) polymerase cascade, resulting in programmed cell death. The compound also causes cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Comparison with Similar Compounds

NSC745887 is unique in its ability to inhibit a wide range of cancer cell lines through its specific mechanism of action. Similar compounds include other quinoxaline derivatives and DNA-topoisomerase inhibitors, such as:

These compounds share some similarities with NSC745887 but differ in their chemical structures and specific biological activities.

Properties

IUPAC Name

naphtho[3,2-f]quinoxaline-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLSEJAACVWJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54490-26-5
Record name Naphtho(3,2-f)quinoxaline-7,12-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054490265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPHTHO(3,2-F)QUINOXALINE-7,12-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9DZV2DT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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